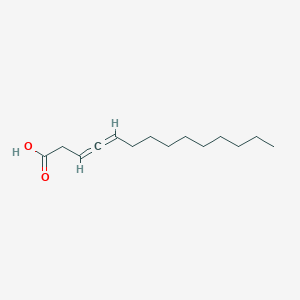![molecular formula C10H11NO3 B14299314 Methyl [(benzyloxy)imino]acetate CAS No. 120104-68-9](/img/structure/B14299314.png)
Methyl [(benzyloxy)imino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(benzyloxy)imino]acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl [(benzyloxy)imino]acetate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with methyl chloroacetate in the presence of a base to form methyl [(benzyloxy)acetate]. This intermediate is then treated with hydroxylamine to introduce the imino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(benzyloxy)imino]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces benzoic acid and methyl acetate.
Reduction: Yields benzyl alcohol and methylamine.
Substitution: Results in various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
Methyl [(benzyloxy)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl [(benzyloxy)imino]acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The benzyloxy group provides additional stability and specificity in these interactions, enhancing the compound’s effectiveness.
Comparaison Avec Des Composés Similaires
Methyl [(benzyloxy)imino]acetate can be compared with other esters and imino compounds:
Methyl acetate: A simple ester used as a solvent and flavoring agent.
Benzyl acetate: Known for its pleasant aroma and used in perfumes and flavorings.
Methyl [(phenyl)imino]acetate: Similar structure but with a phenyl group instead of a benzyloxy group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of ester and imino functionalities, offering a versatile platform for various chemical and biological applications.
Propriétés
Numéro CAS |
120104-68-9 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 2-phenylmethoxyiminoacetate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-11-14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clé InChI |
CVWGSVGJXHIXTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=NOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


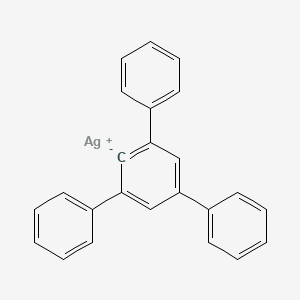

![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
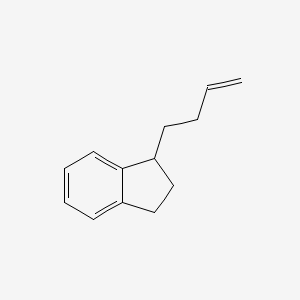

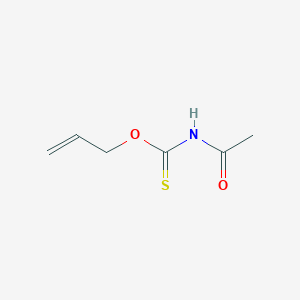
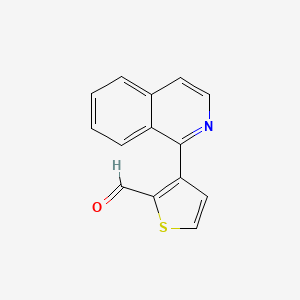

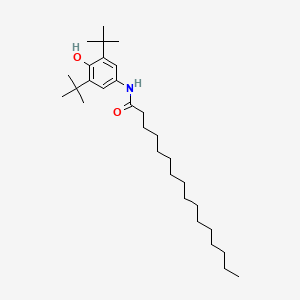
![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
